molecular formula C26H37N5O2S2 B1598850 Sodium 3-oxo-3-phenylpropanoate CAS No. 7063-21-0

Sodium 3-oxo-3-phenylpropanoate

Cat. No. B1598850
CAS RN: 7063-21-0
M. Wt: 515.7 g/mol
InChI Key: RVWWNESSHUBFAH-UHFFFAOYSA-N
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Description

Sodium 3-oxo-3-phenylpropanoate, also known as sodium phenylpropionate, is an organic compound with the chemical formula C9H9NaO2. It is a white, crystalline solid with a faint odor of benzaldehyde. Sodium phenylpropionate is used as a pharmaceutical intermediate and has been studied for its potential applications in medicinal chemistry.

Scientific Research Applications

Oxidation and Epoxidation in Organic Synthesis

Sodium 3-oxo-3-phenylpropanoate has been used in the one-pot preparation of 1-acyl-1-methoxycarbonyloxiranes and 1-acyl-1-cyanooxiranes from methyl 3-hydroxy-2-methylenealkanoates or 3-aryl-3-hydroxy-2-methylenepropanenitriles. This reaction, involving sodium hypochlorite, leads to the oxidation of the alcohol function and epoxidation of the methylene group, yielding 2,2-disubstituted oxiranes in good yield (Foucaud & Rouillé, 1990).

Crystal Structure Analysis

Sodium 4-chloro-(E)-3phenylpropenoate monohydrate has been studied for its crystal structure. It exhibits layered structures consisting of hydrophilic sheets of coordinated cations sandwiching bilayers of organic anions, held together by van der Waals and hydrogen-bonding interactions (Kariuki et al., 1994).

Catalytic Applications

Sodium 3-oxo-3-phenylpropanoate has been used in a boric acid-catalyzed multi-component reaction for efficient synthesis of 4H-isoxazol-5-ones in an aqueous medium. This method has been noted for its efficiency, simplicity, and green chemistry aspects, leading to high yields and shorter reaction times (Kiyani & Ghorbani, 2015).

Organic Electronics

In the field of organic electronics, sodium bicarbonate, a related sodium compound, has been found to be an effective n-dopant in organic electronics. It has been used to enhance the performance of solution-processed phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating a significant improvement in power efficiency (Earmme & Jenekhe, 2013).

Inhibitor in Corrosion

Sodium 2-Oxo-3-(3-oxo-1-phenylbutyl)-2H-chromen-4-olate has been explored as a green corrosion inhibitor for mild steel in acidic media. This compound showed promising results in increasing the inhibition efficiency with increased concentration and has been studied using various analytical techniques to confirm its protective effects (Karthik & Sundaravadivelu, 2019).

properties

IUPAC Name

sodium;3-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3.Na/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIIURBGZRQXFQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-oxo-3-phenylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Gord Noshahri, J Fooladi, C Syldatk, U Engel… - Catalysts, 2019 - mdpi.com
In this study, soil microorganisms from Iran were screened for ω-transaminase (ω-TA) activity based on growth on minimal media containing (rac)-α-methylbenzylamine (rac-α-MBA) as …
Number of citations: 10 www.mdpi.com

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